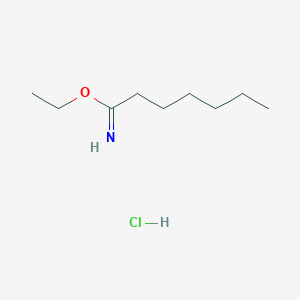

Ethyl heptanimidate hydrochloride

Description

Historical Context and Evolution of Imidate Chemistry

The chemistry of imidates dates back to the late 19th century with the pioneering work of Adolf Pinner. In 1877, Pinner first reported the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, a reaction now famously known as the Pinner reaction. nrochemistry.comwikipedia.orgsigmaaldrich.comnumberanalytics.com This discovery laid the foundation for imidate chemistry, providing a reliable method for the synthesis of these versatile intermediates. nrochemistry.comwikipedia.orgsigmaaldrich.comnumberanalytics.com

Initially, the focus was on the isolation and characterization of these salts. However, the thermodynamic instability of many imidate hydrochlorides, which can lead to rearrangement to amides, necessitated conducting the Pinner reaction at low temperatures. wikipedia.org Over the years, the methodology has been refined, with the development of alternative acid catalysts, including Lewis acids, and the use of anhydrous conditions to improve yields and substrate scope. numberanalytics.com The evolution of imidate chemistry has transformed these compounds from mere chemical curiosities into indispensable tools for synthetic organic chemists.

Strategic Importance of Imidate Hydrochlorides as Synthons in Organic Chemistry

The strategic importance of imidate hydrochlorides lies in their versatility as synthons, or synthetic building blocks. The electrophilic nature of the imino carbon makes them prime targets for a wide array of nucleophiles, leading to the formation of diverse functional groups.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, as these bonds are ubiquitous in pharmaceuticals, agrochemicals, and materials. fishersci.com Imidate hydrochlorides play a crucial role in this area. They are excellent precursors for amidines, which are formed through the reaction of the imidate hydrochloride with ammonia (B1221849) or primary and secondary amines. wikipedia.org This reaction provides a straightforward and efficient method for constructing the N-C=N functionality.

Furthermore, the hydrolysis of imidate hydrochlorides can be controlled to yield either esters (under acidic conditions) or amides (through thermal rearrangement), offering another pathway to C-N bond-containing structures. numberanalytics.com The ability to readily convert a nitrile, a common functional group, into an amidine or amide via an imidate hydrochloride intermediate highlights their strategic value in C-N bond formation.

Nitrogen-containing heterocycles are a fundamentally important class of compounds, with a vast number of pharmaceuticals and biologically active molecules featuring these ring systems. synarchive.comfishersci.comdirectpcw.com Imidate hydrochlorides are powerful precursors for the synthesis of a wide variety of N-heterocycles. organic-chemistry.org

For instance, they can react with bifunctional nucleophiles to construct various heterocyclic rings. Reactions with hydrazines or substituted hydrazines can lead to the formation of triazoles. fishersci.com Similarly, reactions with compounds containing adjacent amino and hydroxyl or thiol groups can be employed to synthesize oxazoles, thiazoles, and their respective dihydro derivatives. For example, ethyl benzimidate hydrochloride is used in the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate. The reactivity of the imidate group provides a convergent and often high-yielding approach to these valuable heterocyclic systems.

Scope and Significance of Research on Ethyl Heptanimidate Hydrochloride within Imidate Chemistry

Ethyl heptanimidate hydrochloride is the specific Pinner salt derived from the reaction of heptanenitrile (B1581596) with ethanol (B145695) in the presence of hydrogen chloride. While the general reactivity of imidate hydrochlorides is well-established, dedicated research focusing solely on ethyl heptanimidate hydrochloride is not extensively documented in publicly available literature. Its significance, therefore, is largely inferred from the known and predictable reactivity of its chemical class.

The primary method for its synthesis is the Pinner reaction, which involves treating heptanenitrile with a solution of anhydrous hydrogen chloride in ethanol at low temperatures. nrochemistry.comwikipedia.org

Pinner Reaction for Ethyl Heptanimidate Hydrochloride

| Reactant | Structure | Role |

|---|---|---|

| Heptanenitrile | CH₃(CH₂)₅CN | Nitrile source |

| Ethanol | CH₃CH₂OH | Alcohol source |

The resulting ethyl heptanimidate hydrochloride would be expected to be a crystalline solid, susceptible to hydrolysis and thermally unstable, consistent with other aliphatic imidate hydrochlorides. wikipedia.org

The significance of ethyl heptanimidate hydrochloride as a research subject lies in its potential applications as an intermediate. The heptyl group, being a moderately long alkyl chain, could impart specific lipophilic properties to the resulting molecules. This could be of interest in the synthesis of novel agrochemicals or pharmaceuticals where lipophilicity is a key factor for bioavailability and transport across cell membranes.

Its expected reactions include:

Amidine Formation: Reaction with ammonia or amines to yield heptanamidines.

Ester Formation: Hydrolysis under acidic conditions to produce ethyl heptanoate (B1214049).

Heterocycle Synthesis: Cyclocondensation with appropriate bifunctional nucleophiles to form heterocycles bearing a hexyl substituent.

While specific studies on ethyl heptanimidate hydrochloride are scarce, its role as a reactive intermediate is clear based on the foundational principles of imidate chemistry. Future research could explore its utility in the synthesis of novel bioactive molecules and materials where the introduction of a heptyl moiety is desired.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

ethyl heptanimidate;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h10H,3-8H2,1-2H3;1H |

InChI Key |

JDBNUPVAIZMGCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=N)OCC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Heptanimidate Hydrochloride

Classical Proton-Induced Imidate Syntheses

Classical syntheses are characterized by the use of strong Brønsted acids to activate a nitrile substrate towards nucleophilic attack by an alcohol. This approach is fundamental to the formation of imidate hydrochlorides.

First reported by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt. numberanalytics.combeilstein-journals.org Originally discovered when passing anhydrous hydrogen chloride through a mixture of benzonitrile (B105546) and isobutyl alcohol, this reaction has become a standard method for preparing imidate hydrochlorides from a wide range of nitriles and alcohols. nih.govrroij.com For the specific synthesis of ethyl heptanimidate hydrochloride, this involves the reaction of heptanenitrile (B1581596) with ethanol (B145695).

The synthesis of ethyl heptanimidate hydrochloride is achieved by reacting heptanenitrile with ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). numberanalytics.comnrochemistry.com The reaction must be conducted under strictly anhydrous conditions because the presence of water can lead to the hydrolysis of the intermediate imidate salt to form an ester, or hydrolysis of the starting nitrile to an amide, thereby reducing the yield of the desired product. nih.govnrochemistry.com The general procedure involves dissolving the heptanenitrile in an excess of cold, anhydrous ethanol and bubbling dry hydrogen chloride gas through the solution or by using a pre-prepared solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) or diethyl ether. organic-chemistry.orgresearchgate.net The resulting imidate hydrochloride, being a salt, is often insoluble in the nonpolar reaction medium and precipitates out as a crystalline solid, which can then be isolated by simple filtration. beilstein-journals.orgnih.gov

The mechanism of the Pinner reaction is a well-understood, multi-step process. numberanalytics.comnumberanalytics.com

Protonation of the Nitrile : The reaction begins with the protonation of the nitrogen atom of the nitrile group (heptanenitrile) by the strong acid (HCl). This step increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack. beilstein-journals.orgnih.govnumberanalytics.com The resulting species is a highly reactive nitrilium ion. numberanalytics.comnrochemistry.com

Nucleophilic Attack by Alcohol : The oxygen atom of the alcohol (ethanol), acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion. numberanalytics.comnumberanalytics.com This forms a protonated imidate intermediate.

Deprotonation/Proton Transfer : A subsequent proton transfer step leads to the formation of the stable imidate. nih.gov In the presence of HCl, this exists as the ethyl heptanimidate hydrochloride salt, often referred to as a Pinner salt. nrochemistry.comorganic-chemistry.org

This sequence highlights the critical role of the acid catalyst in activating the otherwise unreactive nitrile.

The yield and rate of the Pinner reaction are highly sensitive to several parameters. numberanalytics.com Optimization is key to achieving high yields, which can often exceed 80-90% under ideal conditions. ontosight.ai

Temperature : The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermic protonation step and to prevent side reactions. nrochemistry.com Allowing the mixture to stand for an extended period, sometimes at slightly elevated temperatures, can drive the reaction to completion. nrochemistry.comresearchgate.net

Reagent Concentration : Using an excess of the alcohol (ethanol) can help to ensure complete conversion of the nitrile. unive.it The concentration of hydrogen chloride is also a critical factor; sufficient acid is required to fully catalyze the reaction, but excessive amounts can promote side reactions. numberanalytics.comnumberanalytics.com

Solvent : While the alcohol often serves as the solvent, inert co-solvents like diethyl ether, chloroform, or cyclopentyl methyl ether (CPME) can be used. organic-chemistry.orgresearchgate.net The choice of solvent can influence the solubility of the Pinner salt and the ease of product isolation. researchgate.net

Anhydrous Conditions : As mentioned, the exclusion of water is the most critical parameter to prevent hydrolysis and maximize the yield of the imidate hydrochloride. nrochemistry.com This often involves using freshly distilled, anhydrous alcohols and drying the HCl gas. youtube.com

| Parameter | Condition | Rationale/Effect on Yield | Citation |

| Temperature | Low (0 °C), then potentially raised (e.g., 40-80 °C) | Controls initial exotherm; higher temps can increase reaction rate but may also promote side reactions if not controlled. | nrochemistry.comresearchgate.net |

| Acid | Anhydrous Hydrogen Chloride (gas or solution) | Essential catalyst for nitrile activation. Absence of water prevents hydrolysis to esters or amides. | numberanalytics.comnrochemistry.com |

| Solvent | Anhydrous Ethanol (often in excess) or inert co-solvents (CPME, ether) | Excess alcohol drives equilibrium. Choice of solvent affects product solubility and ease of isolation. | researchgate.netunive.it |

| Reaction Time | Typically several hours to days | The reaction can be slow, requiring extended time for the crystalline Pinner salt to form and precipitate completely. | nrochemistry.comorgsyn.org |

While the classical Pinner reaction uses a Brønsted acid (HCl), modern adaptations have explored the use of Lewis acids as promoters. nih.gov These variations can offer milder reaction conditions and avoid the handling of gaseous hydrogen chloride. beilstein-journals.org Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf), aluminum tribromide (AlBr₃), and hafnium triflate (Hf(OTf)₄) have been shown to effectively catalyze the reaction. nih.govresearchgate.net

The proposed mechanism involves the Lewis acid activating the nitrile, making it more susceptible to attack by the alcohol. nih.gov In some cases, the reaction proceeds all the way to the corresponding ester, but the imidate is a key intermediate. nih.gov For instance, using two equivalents of TMSOTf has been shown to give good yields for the reaction between various nitriles and primary alcohols. nih.govresearchgate.net These methods expand the utility of the Pinner-type synthesis, particularly in contexts where the substrate may be sensitive to strong protic acids. researchgate.net

| Lewis Acid Catalyst | Typical Conditions | Outcome/Advantage | Citation |

| Trimethylsilyl triflate (TMSOTf) | 2 equivalents, nitrile as solvent, room temp. | High yields, mild conditions, avoids gaseous HCl. | nih.govresearchgate.net |

| Hafnium(IV) triflate (Hf(OTf)₄) | 2 equivalents, nitrile as solvent | Effective, but more expensive than other options. | nih.gov |

| Aluminum tribromide (AlBr₃) | Elevated temperature (e.g., 50 °C) | Provides good yields, alternative to triflates. | nih.gov |

Nef Synthesis and Its Applicability to Imidate Analogs

The Nef reaction, first reported in 1894, is a classical transformation in organic chemistry that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively. wikipedia.orgorganic-chemistry.org The standard mechanism involves the deprotonation of the nitroalkane to form a nitronate salt, which is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide. wikipedia.orgmdpi.com

Given its mechanism, the Nef reaction is fundamentally unsuited for the synthesis of imidates or their direct analogs. The reaction's starting material is a nitroalkane, not a nitrile, and its product is a carbonyl compound, not an imidate. The core functional group transformation (nitro group to carbonyl) is entirely different from the Pinner reaction's transformation (nitrile to imidate). Therefore, the Nef synthesis is not an applicable methodology for producing ethyl heptanimidate hydrochloride or related imidate structures. nih.govwikipedia.org

Alternative Synthetic Routes to Imidate Hydrochlorides

Beyond the traditional Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, other strategies have been explored for the synthesis of imidates. numberanalytics.comorganic-chemistry.org These alternative routes include the O-alkylation of amides, synthesis from orthoesters or carbonyl compounds, and hydration-based approaches.

O-Alkylation Strategies of Amides

The direct alkylation of amides presents a logical alternative for forming imidates. However, this method is complicated by the ambident nucleophilic nature of the amide functional group, leading to a competition between N-alkylation and the desired O-alkylation. rroij.comwiley-vch.denih.gov

Amides and their corresponding anions can be alkylated at either the nitrogen or the oxygen atom. rroij.comresearchgate.net N-alkylation is often favored under basic conditions using alkyl halides. rroij.com The outcome of the reaction is highly dependent on multiple factors, including the substrate, reaction conditions, and the nature of the alkylating agent. wiley-vch.denih.gov Hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to react at the harder oxygen atom, leading to O-alkylation, while softer electrophiles like alkyl iodides preferentially attack the softer nitrogen atom. wiley-vch.de This competition often results in mixtures of N- and O-alkylated products, leading to inconsistent yields and complex purification procedures. nih.govorganic-chemistry.org

To overcome the challenge of regioselectivity, specific reagents and protocols have been developed to favor the formation of the O-alkylated imidate product. The use of powerful alkylating agents like trialkyloxonium tetrafluoroborates (e.g., Meerwein's reagent) is a common strategy for promoting O-alkylation. rroij.comorganic-chemistry.org

A significant advancement in this area is the use of trifluoroacetic acid (TFA) as an additive in conjunction with Meerwein's reagent (Et₃OBF₄). nih.govorganic-chemistry.org This method provides a simple and reliable protocol for the completely regioselective O-alkylation of a wide range of amides. organic-chemistry.orgacs.orgorganic-chemistry.org The addition of TFA facilitates the desired O-alkylation, consistently delivering high yields of the imidate and eliminating the formation of the N-alkylated byproduct. organic-chemistry.org This protocol has proven effective across various substrates, overcoming issues of inconsistent reactivity often observed with Meerwein's reagent alone. nih.govorganic-chemistry.org

| Amide Substrate | Product (Imidate) | Yield (%) |

| N-Methylbenzamide | Methyl N-methylbenzimidate | 95 |

| Benzamide | Methyl benzimidate | 92 |

| Acetanilide | Ethyl N-phenylacetimidate | 98 |

| 2-Pyrrolidinone | O-Ethyl-2-pyrrolidinone | 91 |

| N-Benzylformamide | Ethyl N-benzylformimidate | 85 |

| This table presents the yields of various imidates synthesized via the TFA-mediated O-alkylation of amides using Meerwein's reagent, demonstrating the high efficiency and scope of the method. organic-chemistry.org |

Synthesis from Orthoesters or Carbonyl Compounds

Imidates can also be synthesized from other functional groups, notably orthoesters and carbonyl compounds.

The condensation of compounds with a primary amine (NH₂) group with orthoesters is a known method for producing N-functionalized imidates. rroij.com For example, ethyl N-phenylformimidate can be conveniently prepared from aniline (B41778) and ethyl orthoformate. scribd.com This reaction typically requires an acid catalyst to proceed. rroij.com Mechanistic studies have shown that the reaction between amine hydrochloride salts and orthoesters, like trimethyl orthoacetate, can proceed through an O-methylimidate intermediate. researchgate.net

The synthesis of imidates from carbonyl compounds is also possible, although less direct. One approach involves the reaction of 1,2-diketones with other reagents to form substituted imidazoles. organic-chemistry.org A more modern, multicomponent approach involves the reaction of arynes with isocyanides to generate a nitrilium intermediate, which can then be intercepted by weak nucleophiles like alcohols to form imidates. acs.org

Hydration Approaches

The term "hydration" in the context of nitriles typically refers to the addition of water across the carbon-nitrogen triple bond to form an amide. researchgate.netmdpi.comresearchgate.netrsc.org This reaction is 100% atom-economic but can be challenging to control, as traditional methods using strong acids or bases often lead to over-hydrolysis of the resulting amide to a carboxylic acid. mdpi.comresearchgate.netyoutube.com

Numerous catalytic systems, including those based on rhodium, ruthenium, and manganese oxides, have been developed to achieve the selective hydration of nitriles to amides under milder conditions. mdpi.comresearchgate.net While this is a critical reaction in organic synthesis, it is important to note that it produces an amide , not an imidate, as the primary product. To obtain an imidate from this route, the amide produced via hydration would require a subsequent O-alkylation step, as described in section 2.2.1.

Modern Advancements and Sustainable Synthesis Protocols for Imidate Hydrochlorides

Recent research has focused on making the synthesis of imidates and their hydrochlorides more efficient, safer, and environmentally sustainable. These advancements primarily target the classical Pinner reaction.

One significant development is the creation of a "greener" Pinner synthesis that is performed without a solvent. researchgate.net In this method, the alcohol (e.g., methanol) acts as both the reagent and the solvent. This approach, conducted at low temperatures, can produce imidate hydrochlorides in excellent yields (>90%) while improving safety and process intensification.

Another key advancement is the development of a Pinner reaction that avoids the use of anhydrous hydrogen chloride gas, which is hazardous and difficult to handle. researchgate.netnih.gov Lewis acids, such as trimethylsilyl triflate (TMSOTf), have been shown to effectively promote the reaction between nitriles and alcohols to form the corresponding ester, proceeding through an imidate intermediate. nih.govnih.govresearchgate.net This Lewis acid-promoted Pinner reaction is milder, more chemoselective, and tolerates a wider range of functional groups compared to the traditional method. nih.govnih.gov While the final product in these studies is often the ester (following hydrolysis of the imidate), the methodology represents a significant step towards a safer and more versatile synthesis of the key imidate intermediate.

Mechanistic Investigations of Ethyl Heptanimidate Hydrochloride Reactions

Detailed Reaction Mechanisms of Imidate Hydrochloride Formation

The formation of ethyl heptanimidate hydrochloride, typically through the Pinner reaction, involves a series of well-defined steps, including the generation of key reactive intermediates and the significant influence of the reaction environment. rroij.comwikipedia.org

The Pinner reaction commences with the protonation of the nitrile by a strong acid, such as hydrogen chloride (HCl). rroij.com This initial step is critical as it activates the nitrile group, making it more susceptible to nucleophilic attack. The protonated nitrile then forms a highly electrophilic intermediate known as the nitrilium cation . rroij.comvu.nl This cation is a key reactive species in the formation of the imidate.

The general mechanism can be outlined as follows:

Protonation of the nitrile: The nitrogen atom of the heptanenitrile (B1581596) is protonated by the acid catalyst. numberanalytics.com

Formation of the nitrilium cation: This protonation leads to the formation of the reactive nitrilium cation intermediate. rroij.comvu.nl

Nucleophilic attack by the alcohol: The oxygen atom of ethanol (B145695) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium cation. numberanalytics.com

Proton transfer: A subsequent proton transfer from the attacking alcohol to another base in the reaction mixture results in the formation of the stable ethyl heptanimidate hydrochloride salt, sometimes referred to as a Pinner salt. rroij.comwikipedia.org

Recent studies have also explored the generation of nitrilium ions from various precursors, such as amides, ketoximes, and isocyanides, highlighting their versatility as synthetic intermediates. researchgate.netthieme-connect.de The stability and reactivity of these nitrilium ions can be influenced by various factors, and they serve as valuable synthons for a range of nitrogen-containing compounds. vu.nl

Table 1: Key Intermediates in Imidate Hydrochloride Formation

| Intermediate | Description | Role in Reaction |

| Protonated Nitrile | The nitrile group activated by the addition of a proton from the acid catalyst. | Increases the electrophilicity of the nitrile carbon. numberanalytics.com |

| Nitrilium Cation | A highly reactive species with a positive charge on the nitrogen atom, triple-bonded to carbon. | The primary electrophile that is attacked by the alcohol nucleophile. rroij.comvu.nl |

| Tetrahedral Intermediate | Formed after the nucleophilic attack of the alcohol on the nitrilium cation. | A transient species that collapses to form the final imidate product. numberanalytics.com |

The choice of catalyst and solvent plays a pivotal role in the Pinner reaction, significantly impacting the reaction rate, yield, and selectivity. numberanalytics.comnumberanalytics.com

Catalysts:

Acid Catalysts: Strong acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and sulfuric acid (H₂SO₄) are commonly used to catalyze the Pinner reaction. numberanalytics.comnumberanalytics.com The acid's primary function is to protonate the nitrile, thereby activating it for nucleophilic attack. rroij.com Lewis acids, such as hafnium(IV) triflate, have also been shown to promote the Pinner reaction, offering an alternative to traditional Brønsted acids. nih.gov

Base Catalysis: While the Pinner reaction is classically acid-catalyzed, base-catalyzed routes to imidates are also known. wikipedia.orgacs.org The choice between acid and base catalysis often depends on the electronic nature of the nitrile. Electron-poor nitriles, being better electrophiles, may react more readily under basic conditions. wikipedia.org

Solvents:

Alcohols: Alcohols, such as ethanol and methanol (B129727), often serve as both the reactant and the solvent in the Pinner reaction. numberanalytics.comnumberanalytics.com

Aprotic Solvents: Aprotic solvents like dichloromethane (B109758) can also be employed. numberanalytics.comnumberanalytics.com

Solvent Effects: The solvent can influence the solubility of reactants and the stability of charged intermediates like the nitrilium cation, thereby affecting the reaction pathway and efficiency. numberanalytics.com For instance, the presence of water is generally detrimental to the Pinner reaction, as it can lead to hydrolysis of the imidate to form an ester. nih.gov The use of an ionic liquid based on a sulfonic acid has also been reported for aliphatic nitriles. nih.gov

Table 2: Influence of Catalysts and Solvents on the Pinner Reaction

| Factor | Examples | Impact on Reaction |

| Catalyst | HCl, H₂SO₄, Hf(OTf)₄ | Activates the nitrile for nucleophilic attack, influencing reaction rate and yield. numberanalytics.comnumberanalytics.comnih.gov |

| Solvent | Ethanol, Methanol, Dichloromethane | Affects reactant solubility and intermediate stability, thereby influencing reaction rate and selectivity. numberanalytics.comnumberanalytics.com |

Mechanistic Aspects of Ethyl Heptanimidate Hydrochloride Transformations

Once formed, ethyl heptanimidate hydrochloride can undergo various transformations, the mechanisms of which are of significant interest in organic synthesis.

Proton transfer is a fundamental process in the reactions of imidate hydrochlorides. rroij.com In the formation of the imidate, a proton is transferred from the attacking alcohol to a base. rroij.com The dynamics of proton transfer in similar systems, such as liquid imidazole, have been studied using molecular dynamics simulations. nih.gov These studies reveal that proton transfer can occur via a Grotthuss-type mechanism, where the proton hops between molecules through a network of hydrogen bonds. nih.gov The formation and flexibility of these hydrogen bond networks are crucial for facilitating the proton transfer process. nih.govnih.gov In the context of imidate hydrochloride reactions, proton transfer to and from the nitrogen atom is a key step in many of its subsequent transformations, influencing the reactivity of the imidate. researchgate.netmdpi.com

The carbon-nitrogen double bond of the imidate is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity allows for a variety of transformations:

Hydrolysis: Reaction with water can hydrolyze the imidate to an ester. wikipedia.org The mechanism involves nucleophilic attack of water on the imidate carbon, followed by elimination of ammonia (B1221849). The pH of the reaction medium plays a critical role in the hydrolysis mechanism, influencing the protonation state of the tetrahedral intermediate and thus the cleavage pathway. researchgate.netcdnsciencepub.com

Reaction with Amines: Imidates react with ammonia or amines to form amidines. wikipedia.orgmdpi.com This reaction proceeds via nucleophilic addition of the amine to the imidate carbon, followed by elimination of the alcohol. unizin.orglibretexts.orglibretexts.org

Reaction with Alcohols: In the presence of excess alcohol and an acid catalyst, imidates can be converted to orthoesters. wikipedia.orgwikipedia.org

The mechanism of nucleophilic addition to nitriles under basic conditions also involves the formation of an imidate anion intermediate, which is then protonated. rsc.org

Imidates are key intermediates in several important rearrangement reactions, which expand their synthetic utility.

Mumm Rearrangement: This reaction involves the 1,3-(O→N) acyl transfer of an acyl group in an acylimidate to form an imide. wikipedia.orgscispace.com The reaction is believed to proceed through a nitrilium ion intermediate, and the subsequent rearrangement is often catalyzed by a second molecule of a carboxylic acid. scispace.com

Overman Rearrangement: This is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allylic imidate to form an allylic amine. wikipedia.orgyoutube.com The reaction is typically initiated by the formation of an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile. This imidate then undergoes a concerted, thermal rearrangement through a six-membered, chair-like transition state to yield an allylic trichloroacetamide. youtube.com The formation of the stable amide bond provides the driving force for this irreversible reaction. youtube.com

Other rearrangements, such as the Beckmann rearrangement, can also proceed through imidoyl intermediates, which are closely related to imidates, to form amides or, with subsequent nucleophilic attack, amidines and imidates. rsc.orgbrynmawr.edu

Stability and Degradation Pathways of Ethyl Heptanimidate Hydrochloride

Ethyl heptanimidate hydrochloride, as a Pinner salt, is a reactive intermediate with inherent thermodynamic instability. wikipedia.orgjk-sci.com Its stability is a critical consideration for its synthesis, storage, and subsequent use in chemical transformations. The primary degradation pathways involve hydrolysis and thermal decomposition.

The presence of moisture is a significant factor in the degradation of ethyl heptanimidate hydrochloride. scribd.com The imidate salt readily undergoes hydrolysis in aqueous environments. This reaction is catalyzed by acid, a condition under which the salt is typically formed. wikipedia.orgnih.gov

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic carbon of the protonated imino ester. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of an ester and an ammonium (B1175870) salt. wikipedia.orgnrochemistry.com Specifically, the hydrolysis of ethyl heptanimidate hydrochloride yields ethyl heptanoate (B1214049) and ammonium chloride. wikipedia.orgnrochemistry.com

The rate of hydrolysis is dependent on the pH of the solution. Under acidic conditions, the hydrolysis to the corresponding ester is the predominant pathway. nih.govresearchgate.net In neutral or basic conditions, the reaction can also proceed, potentially leading to the formation of heptanamide (B1606996) and ethanol, although the primary product from the hydrolysis of the Pinner salt itself is the ester. wikipedia.orgresearchgate.net

Table 1: Products of Ethyl Heptanimidate Hydrochloride Hydrolysis

| Reactant | Condition | Primary Products |

| Ethyl heptanimidate hydrochloride | Acidic aqueous solution | Ethyl heptanoate, Ammonium chloride |

Note: This table represents the expected products based on the general reactivity of Pinner salts.

The stability of ethyl heptanimidate hydrochloride during storage and handling is influenced by several factors, primarily temperature and the presence of moisture.

Temperature: Elevated temperatures can lead to the thermal decomposition of ethyl heptanimidate hydrochloride. The typical decomposition pathway for Pinner salts involves rearrangement to form an N-substituted amide and an alkyl halide. wikipedia.orgjk-sci.com In the case of ethyl heptanimidate hydrochloride, this would result in the formation of N-ethylheptanamide and hydrogen chloride. To mitigate this, storage at low temperatures is recommended. wikipedia.orgjk-sci.com

Moisture: As discussed in the hydrolytic stability section, ethyl heptanimidate hydrochloride is highly sensitive to moisture. scribd.com Exposure to atmospheric humidity can initiate hydrolysis, leading to the formation of ethyl heptanoate and ammonium chloride. Therefore, it is crucial to store the compound under anhydrous conditions, for example, in a desiccator or under an inert atmosphere. scribd.comnrochemistry.com

Incompatible Materials: Contact with strong bases should be avoided as it can neutralize the hydrochloride salt and lead to the formation of the free imidate base, which may have different stability characteristics and can participate in other reactions. wikipedia.org

Table 2: Factors Affecting the Stability of Ethyl Heptanimidate Hydrochloride

| Factor | Effect | Recommended Precaution |

| Temperature | Decomposition to amide and alkyl halide | Store at low temperatures. |

| Moisture | Hydrolysis to ester and ammonium salt | Store under anhydrous conditions. |

| pH | Influences hydrolysis rate and products | Avoid contact with strong bases. |

Note: This table is based on the general chemical properties of imidate hydrochlorides.

Reactivity and Transformational Chemistry of Ethyl Heptanimidate Hydrochloride

Hydrolysis Products and Subsequent Derivatization

The hydrolysis of ethyl heptanimidate hydrochloride can lead to different products depending on the reaction conditions, primarily the pH. These reactions are fundamental to the utility of imidates in organic synthesis, allowing for their conversion into stable carboxylic acid derivatives.

Formation of Carboxylic Esters via Low pH Hydrolysis

Under acidic conditions, ethyl heptanimidate hydrochloride readily undergoes hydrolysis to produce ethyl heptanoate (B1214049) and ammonium (B1175870) chloride. researchgate.netwikipedia.org The reaction is typically carried out in the presence of excess water and a strong acid catalyst. The low pH environment ensures that the nitrogen atom of the imidate is protonated, facilitating the nucleophilic attack of water on the imidate carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating ammonia (B1221849) to yield the corresponding ester. researchgate.net

The general reaction is as follows:

CH₃(CH₂)₅C(=NH)OCH₂CH₃·HCl + H₂O → CH₃(CH₂)₅COOCH₂CH₃ + NH₄Cl

Detailed research findings indicate that the hydrolysis of alkyl imidate hydrochlorides to esters proceeds efficiently under mild conditions. The table below summarizes typical reaction conditions for this transformation, extrapolated from studies on analogous alkyl imidate hydrochlorides.

| Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Dilute HCl in Water | Room Temperature | 1 - 4 | > 90 | researchgate.net |

| Dilute H₂SO₄ in Aqueous Dioxane | 25 - 50 | 2 - 6 | > 85 | chemguide.co.uk |

| Acetic Acid/Water | 20 - 40 | 3 - 8 | ~90 | libretexts.org |

Formation of Carboxamides via Pyrolysis

The thermal decomposition of ethyl heptanimidate hydrochloride can lead to the formation of heptanamide (B1606996). This transformation is a type of thermal elimination reaction. While the thermal rearrangement of N-aryl imidates to N,N-diaryl amides, known as the Chapman Rearrangement, is well-documented, the pyrolysis of alkyl imidates lacking an N-aryl substituent proceeds through a different pathway. In this case, the pyrolysis is believed to involve the elimination of ethyl chloride, leading to the formation of the corresponding carboxamide.

The general reaction is as follows:

CH₃(CH₂)₅C(=NH)OCH₂CH₃·HCl → CH₃(CH₂)₅CONH₂ + CH₃CH₂Cl

This pyrolytic conversion represents a less common but synthetically useful method for the direct conversion of an imidate to a primary amide. The reaction conditions typically involve heating the solid imidate hydrochloride salt under reduced pressure.

| Temperature (°C) | Pressure | Product | Reference |

| 100 - 150 | Reduced Pressure | Heptanamide | General thermal decomposition of alkyl imidates |

Reactions with Nitrogen-Containing Nucleophiles

Ethyl heptanimidate hydrochloride is a valuable precursor for the synthesis of nitrogen-containing compounds due to the electrophilicity of the imidate carbon. It readily reacts with a variety of nitrogen nucleophiles to form amidines, amidinium salts, and various N-heterocyclic architectures.

Synthesis of Amidinium Compounds and Amidines

The reaction of ethyl heptanimidate hydrochloride with primary or secondary amines is a classical and efficient method for the synthesis of N-substituted amidines and N,N-disubstituted amidinium salts, respectively. wikipedia.org The reaction proceeds by the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol (B145695).

With primary amines, N-substituted heptanamidines are formed:

CH₃(CH₂)₅C(=NH)OCH₂CH₃·HCl + R'NH₂ → CH₃(CH₂)₅C(=NH)NHR'·HCl + CH₃CH₂OH

With secondary amines, N,N-disubstituted heptanamidinium chlorides are produced:

CH₃(CH₂)₅C(=NH)OCH₂CH₃·HCl + R'R''NH → [CH₃(CH₂)₅C(NH₂)NHR'R'']⁺Cl⁻ + CH₃CH₂OH

The following table summarizes typical conditions for these reactions based on analogous systems.

| Amine Type | Solvent | Temperature (°C) | Product Type | Reference |

| Primary Alkylamine | Ethanol | Room Temperature - 50 | N-Alkylamidine Hydrochloride | wikipedia.org |

| Secondary Alkylamine | Dichloromethane (B109758) | 0 - Room Temperature | N,N-Dialkylamidinium Chloride | wikipedia.org |

| Aniline (B41778) | Methanol (B129727) | Reflux | N-Arylamidine Hydrochloride | researchgate.net |

Construction of N-Heterocyclic Architectures

The reactivity of the imidate functionality makes ethyl heptanimidate hydrochloride a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve a condensation-cyclization sequence with a bifunctional nucleophile.

Oxazolines: The reaction of ethyl heptanimidate hydrochloride with 2-aminoalcohols, such as 2-aminoethanol, provides a direct route to 2-heptyl-2-oxazolines. The reaction involves the initial formation of an N-(2-hydroxyethyl)amidine intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia. organic-chemistry.org

Quinazolines: 2-Heptylquinazolines can be synthesized by the condensation of ethyl heptanimidate hydrochloride with 2-aminobenzylamine or related compounds. The reaction proceeds through the formation of an amidine intermediate, followed by an intramolecular cyclization and subsequent aromatization. google.com

Imidazoles: The reaction with 1,2-diamines, such as ethylenediamine, can lead to the formation of 2-heptyl-2-imidazolines, which can be subsequently oxidized to 2-heptylimidazoles.

Triazoles: 3-Heptyl-1,2,4-triazoles can be prepared by reacting ethyl heptanimidate hydrochloride with hydrazine, followed by condensation with a suitable one-carbon synthon. Alternatively, reaction with acylhydrazides can also lead to the formation of substituted triazoles. organic-chemistry.orgorganic-chemistry.orgmdpi.com

The table below provides an overview of the types of heterocycles that can be synthesized from ethyl heptanimidate hydrochloride and the corresponding nitrogen-containing reaction partners.

| Nitrogen Nucleophile | Heterocyclic Product | General Reaction Conditions | Reference |

| 2-Aminoethanol | 2-Heptyl-2-oxazoline | Ethanol, Reflux | organic-chemistry.org |

| 2-Aminobenzylamine | 2-Heptylquinazoline | Toluene, Reflux | google.com |

| Ethylenediamine | 2-Heptyl-2-imidazoline | Methanol, Room Temperature | General imidate-diamine reaction |

| Hydrazine/Formic Acid | 3-Heptyl-1,2,4-triazole | Stepwise reaction, elevated temperature | organic-chemistry.orggoogle.com |

Dimroth Rearrangement Applications

The Dimroth rearrangement is a type of isomerization that involves the transposition of endocyclic and exocyclic heteroatoms within heterocyclic systems through a sequence of ring-opening and ring-closing events. nih.govwikipedia.org This rearrangement can be catalyzed by acids, bases, heat, or light. nih.gov While direct studies on ethyl heptanimidate hydrochloride are not prevalent, the principles of the Dimroth rearrangement can be applied to related N-substituted imidate structures, particularly when they are part of a heterocyclic ring.

The mechanism typically begins with a nucleophilic addition to the ring, followed by cleavage of a carbon-nitrogen bond to open the ring. researchgate.netresearchgate.net After rotation around a single bond, a subsequent intramolecular cyclization and tautomerization lead to the rearranged product. nih.gov For instance, in certain aza-heterocycles, the rearrangement is facilitated by a decrease in the π-electron density of the ring system, which makes it more susceptible to nucleophilic attack. researchgate.net The reaction can occur under acidic or basic conditions. nih.govresearchgate.net Under acidic conditions, a nitrogen atom in the ring is protonated, initiating the ring-opening sequence. nih.gov In basic conditions, a nucleophile (like hydroxide) attacks a ring carbon, leading to a ring-opened intermediate. researchgate.netresearchgate.net

Factors that influence the Dimroth rearrangement include:

Aza-substitution: A higher number of nitrogen atoms in a heterocyclic ring can facilitate the initial nucleophilic attack. nih.gov

pH: The rate of rearrangement is often sensitive to the pH of the reaction medium. nih.gov

Substituents: Electron-withdrawing groups can promote ring opening. nih.gov

Thermodynamic Stability: The rearrangement is driven by the relative thermodynamic stability of the starting material versus the product. nih.gov

Although ethyl heptanimidate hydrochloride itself is an acyclic salt, its derivatives can be incorporated into heterocyclic structures where the imidate nitrogen becomes part of the ring system, making it potentially susceptible to this type of rearrangement.

Reactions with Oxygen-Containing Nucleophiles: Formation of Orthoesters

Ethyl heptanimidate hydrochloride, like other alkyl imidate salts, readily reacts with alcohols to form orthoesters. This transformation is an extension of the Pinner reaction, which is the acid-catalyzed addition of an alcohol to a nitrile to form the imidate hydrochloride salt. rsc.orgwikipedia.org When an excess of alcohol is present, the initially formed imidate salt can undergo further alcoholysis to yield an orthoester. wikipedia.orggoogle.com

The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbon of the protonated imidate. The process requires anhydrous conditions to prevent the competing hydrolysis of the imidate to an ester. google.com The temperature is also a critical factor; while imidate salt formation is often carried out at low temperatures (e.g., 0-5 °C) to prevent decomposition, the subsequent alcoholysis to the orthoester may require slightly elevated temperatures (e.g., 25-50 °C). rsc.orggoogle.comunive.it However, heating the imidate salt in the presence of residual acid can cause it to revert to the parent nitrile. unive.it

A general scheme for this reaction is:

Formation of Imidate Hydrochloride: Heptanitrile + Ethanol + HCl → Ethyl heptanimidate hydrochloride

Alcoholysis to Orthoester: Ethyl heptanimidate hydrochloride + 2 Ethanol → Triethyl orthoheptanoate + Ammonium chloride

Research on analogous aliphatic imidates has shown that the reaction of the imidate hydrochloride salt with a 5:1 molar ratio of methanol at 25 °C can produce the corresponding trimethyl orthoester. unive.it

Table 1: Illustrative Reaction Conditions for Orthoester Synthesis from Aliphatic Imidate Hydrochlorides

| Imidate Hydrochloride | Alcohol | Temperature (°C) | Product | Reference |

| Methylpropionimidate HCl | Methanol | 25 | Trimethyl orthopropionate | unive.it |

| Methylvalerimidate HCl | Methanol | 25 | Trimethyl orthovalerate | unive.it |

| Imino ether HCl | 2-Pentanol | 40-50 | Ortho ester | google.com |

This table presents data for analogous compounds to illustrate the general reaction conditions.

Reductive Transformations of the Imidate Moiety

The imidate functionality can be reduced to yield either aldehydes or amino alcohols, depending on the reaction conditions and the reducing agent employed.

Synthesis of Aldehydes: The reduction of an imidate to an aldehyde involves the cleavage of the carbon-nitrogen double bond. This can be challenging, but certain methods allow for this transformation. One approach involves the use of a bulky hydride reagent like diisobutylaluminum hydride (DIBAL-H), which can reduce the imidate to an intermediate that, upon acidic hydrolysis, yields the aldehyde. chemistrysteps.comyoutube.com This method is analogous to the reduction of nitriles or esters to aldehydes, where the bulky reagent prevents over-reduction to the alcohol. chemistrysteps.com

Another strategy involves a two-step process where a secondary amide is first converted to an iminoyl chloride, which is then catalytically reduced with a silane (B1218182) to an imine. rsc.orgnih.gov Subsequent hydrolysis of the imine furnishes the desired aldehyde. rsc.orgnih.gov

Synthesis of Amino Alcohols: Reduction of the C=N double bond of the imidate without cleavage leads to the formation of an amino alcohol. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄), often in the presence of additives, can achieve this. benthamopen.comgoogle.com For example, N-protected α-amino acids can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reduced with aqueous sodium borohydride to give 1,2-amino alcohols in good yields. benthamopen.com The reduction of α-amino acids to the corresponding amino alcohols has also been effectively carried out using NaBH₄ in combination with zinc chloride or boron trifluoride etherate. google.com The reduction of imines to amines is a well-established transformation, often achieved with sodium borohydride or through catalytic hydrogenation. organic-chemistry.orgthieme-connect.de

Table 2: Reducing Agents for the Synthesis of Amino Alcohols from Amino Acids/Derivatives

| Starting Material | Reducing System | Product | Reference |

| N-Boc-Alanine | CDI, then NaBH₄/H₂O | N-Boc-Alaninol | benthamopen.com |

| α-Amino Acids | NaBH₄ / BF₃·Et₂O | Chiral Amino Alcohols | |

| α-Amino Acid | ZnCl₂, then NaBH₄ | Amino Alcohol | google.com |

This table shows data for the reduction of related amino acid compounds to illustrate common reagents and products.

Oxidative Transformations of Ethyl Heptanimidate Hydrochloride Derivatives

The oxidation of imidates is not a widely documented transformation. However, considering the imidate functional group, R-C(=NR')OR", as a type of imine derivative, potential oxidative pathways can be inferred. The oxidation of imines typically yields nitrones or oxaziridines, depending on the oxidant and substrate structure. rsc.org For instance, N-alkyl imines can be oxidized by reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) to produce nitrones. rsc.org

Furthermore, N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation has been developed to convert aldimines into amides. nih.gov This reaction proceeds through an aza-Breslow intermediate and uses molecular oxygen as the oxidant. nih.gov While these reactions are performed on imines, similar principles could potentially be applied to the C=N bond of an imidate derivative under specific conditions, likely leading to complex products requiring further investigation.

Carbon-Carbon Bond Forming Reactions

Ethyl heptanimidate hydrochloride, or more commonly its free-base form, can react with organometallic reagents such as Grignard reagents (R-MgX). libretexts.orglibretexts.org The carbon atom of the imidate group is electrophilic and susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. organic-chemistry.orgbyjus.comwikipedia.org

The reaction involves the addition of the Grignard reagent across the C=N double bond. This forms a magnesium salt of a hemiaminal-like intermediate. Subsequent aqueous workup hydrolyzes this intermediate. Depending on the structure of the imidate and the Grignard reagent, the final product is typically a ketone. organic-chemistry.org This occurs because the initial adduct, upon hydrolysis, forms an unstable α-amino ether which rapidly eliminates the alcohol and amine moieties to yield the more stable ketone.

The general mechanism is as follows:

Nucleophilic Addition: The Grignard reagent attacks the imidate carbon, breaking the C=N π-bond.

Intermediate Formation: A tetrahedral intermediate is formed.

Hydrolysis: Acidic or aqueous workup protonates the nitrogen and oxygen atoms, leading to the elimination of ammonia and ethanol to form a ketone.

Reactions of Grignard reagents with α,β-unsaturated imidates have been shown to produce 2-alkyl 1,3-diimines, which upon hydrolysis yield 2-alkyl 1,3-diketones. rsc.org It is crucial that these reactions are performed under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. libretexts.orgwikipedia.org

Table 3: Illustrative Products from Grignard Reactions with Carbonyls and Derivatives

| Substrate | Grignard Reagent | Final Product (after workup) | Reference |

| Aldehyde (not formaldehyde) | R-MgX | Secondary Alcohol | organic-chemistry.orgwikipedia.org |

| Ketone | R-MgX | Tertiary Alcohol | organic-chemistry.orgwikipedia.org |

| Ester | Excess R-MgX | Tertiary Alcohol | leah4sci.comyoutube.com |

| Nitrile | R-MgX | Ketone | organic-chemistry.org |

| Acid Chloride | Gilman Reagent (R₂CuLi) | Ketone | youtube.com |

This table illustrates the reactivity of Grignard reagents with various electrophiles to provide context for their expected reaction with an imidate.

Conjugate (1,4) Addition Pathways

Conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comnih.gov It involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. masterorganicchemistry.comnih.gov The electrophilicity of the β-carbon is a consequence of resonance with the electron-withdrawing group. masterorganicchemistry.com

While direct participation of ethyl heptanimidate hydrochloride as the primary nucleophile or electrophile in a classical Michael addition is not extensively documented, its chemical properties suggest potential indirect roles or participation in related pathways. Imidates are known to be good electrophiles and can undergo a variety of addition reactions. scribd.com

The core reactivity of ethyl heptanimidate hydrochloride stems from the protonated imino group, which enhances the electrophilicity of the imidate carbon. This suggests that it could potentially react with nucleophiles that are also capable of acting as Michael donors.

Hypothetical Conjugate Addition Pathways:

One plausible scenario involves the in-situ formation of a more reactive species from the ethyl heptanimidate hydrochloride that can then participate in a conjugate addition. For instance, under basic conditions, the imidate hydrochloride can be converted to the free imidate. This free imidate, while less electrophilic than its protonated counterpart, could still potentially react with strong nucleophiles.

Alternatively, the imidate functionality could be part of a larger molecule that contains an α,β-unsaturated system. In such a case, the electronic properties of the imidate group could influence the reactivity of the conjugated system towards Michael acceptors.

Table 1: Representative Michael Acceptors and Nucleophiles in Conjugate Addition Reactions

| Michael Acceptor | Nucleophile | Product Type |

| α,β-Unsaturated Ketone | Enolate | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Ester | Amine | β-Amino Ester |

| α,β-Unsaturated Nitrile | Thiol | β-Thio Nitrile |

| Nitroalkene | Grignard Reagent | Substituted Nitroalkane |

It is important to note that the successful execution of a conjugate addition reaction depends on a delicate balance of factors, including the nature of the nucleophile, the electrophile, the solvent, and any catalysts used. researchgate.netchemrxiv.org

Utilization as a Temporary Protecting Group in Complex Chemical Synthesis

In the multi-step synthesis of complex organic molecules, the protection of sensitive functional groups is a critical strategy to prevent undesired side reactions. organic-chemistry.org A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily removed when its protective function is no longer needed. organic-chemistry.org

Carboximidates have been recognized for their potential as protecting groups for alcohols. The formation of an imidate from an alcohol effectively masks its nucleophilicity. Ethyl heptanimidate hydrochloride, through its reactive imidate functionality, can theoretically be employed for this purpose.

The general strategy for protecting an alcohol using an imidate involves the reaction of the alcohol with a nitrile in the presence of an acid catalyst, a process known as the Pinner reaction. jk-sci.comwikipedia.org In this context, heptanonitrile would react with an alcohol in the presence of hydrogen chloride to form the corresponding heptanimidate, which would protect the hydroxyl group.

The resulting N-unsubstituted imidate can then be further functionalized or the protected substrate can be subjected to various chemical transformations that would otherwise be incompatible with a free hydroxyl group.

Deprotection:

The removal of the imidate protecting group can typically be achieved by mild acidic hydrolysis, which converts the imidate back to the alcohol and forms an ester as a byproduct. scribd.com This orthogonality in deprotection conditions is a valuable attribute in complex synthesis.

Table 2: General Scheme for Alcohol Protection using an Imidate

| Step | Reaction | Reagents | Product |

| Protection | Alcohol + Nitrile | Acid Catalyst (e.g., HCl) | Alkyl Imidate |

| Deprotection | Alkyl Imidate | Mild Aqueous Acid | Alcohol + Ester |

While the use of ethyl heptanimidate hydrochloride specifically as a protecting group is not widely reported, the underlying principles of imidate chemistry provide a strong foundation for its potential application in this role, offering an alternative to more common protecting groups.

Applications of Ethyl Heptanimidate Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Synthon in Multi-Step Organic Syntheses

Imidate hydrochlorides, such as ethyl heptanimidate hydrochloride, are valuable synthons in organic chemistry due to their electrophilic nature at the imine carbon. These compounds are typically prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgchemicalbook.com In the case of ethyl heptanimidate hydrochloride, this would be the reaction of heptanenitrile (B1581596) with ethanol (B145695) in the presence of hydrogen chloride.

The resulting imidate salt is a stable, often crystalline solid, which makes it a convenient intermediate. orgsyn.org Its versatility stems from its ability to react with a variety of nucleophiles, leading to the formation of several important functional groups. For instance, reaction with amines yields amidines, hydrolysis with water produces esters, and treatment with an excess of alcohol can form orthoesters. wikipedia.org This reactivity allows for the introduction of the heptanoyl moiety into more complex molecules.

While the general reactivity of imidate hydrochlorides is well-established, specific and detailed examples of ethyl heptanimidate hydrochloride being used as a synthon in multi-step syntheses are not extensively documented in peer-reviewed journals. Its potential lies in its ability to act as a precursor to heptanamidines and ethyl heptanoate (B1214049) under specific reaction conditions.

Contributions to Natural Product Total Synthesis

The synthesis of natural products often requires the use of efficient and selective chemical transformations. Imidates have been utilized as key intermediates in the total synthesis of various natural products. researchgate.net They can be employed to construct complex nitrogen-containing heterocycles or to introduce specific ester or amidine functionalities found in natural product scaffolds.

However, a review of the available literature does not reveal specific instances where ethyl heptanimidate hydrochloride has been a key component in the total synthesis of a natural product. The potential for its use exists, particularly in the synthesis of natural products containing a heptanoyl or a related seven-carbon chain, but documented applications are not readily found.

Development of Novel Methodologies and Reaction Protocols

Research into the reactivity of imidate hydrochlorides has led to the development of new synthetic methods. For example, modifications to the Pinner reaction and the exploration of the reactivity of the resulting imidate salts with different nucleophiles are ongoing areas of study. rroij.comacs.org The use of imidates in the synthesis of various heterocyclic compounds, such as triazoles, tetrazoles, and imidazoles, highlights their importance in methodological development. rdd.edu.iqsemanticscholar.org

While these general methodologies apply to the class of imidate hydrochlorides, specific research focusing on the development of novel reaction protocols using ethyl heptanimidate hydrochloride is not apparent in the current body of scientific literature. The development of milder protocols for the Pinner synthesis, for instance, using trimethylsilyl (B98337) chloride and ethanol to generate hydrogen chloride in situ, is a notable advancement for this class of compounds in general. rroij.com

Emerging Roles in Materials Science and Polymer Chemistry (Exploratory Research)

The application of imidate derivatives in materials science and polymer chemistry is an area of exploratory research. The reactivity of the imidate functional group could potentially be harnessed for polymer modification or for the synthesis of monomers. For example, the reaction of bifunctional imidates could lead to the formation of novel polymer backbones.

There is currently no specific information available in the searched scientific literature that details the role or investigation of ethyl heptanimidate hydrochloride in materials science or polymer chemistry. This remains a largely unexplored field for this particular compound.

Advanced Spectroscopic Characterization Techniques for Ethyl Heptanimidate Hydrochloride

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can provide information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For ethyl heptanimidate hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the predicted ¹H NMR spectrum of ethyl heptanimidate hydrochloride, distinct signals would be expected for the protons of the ethyl group and the heptyl chain. The protonation of the imino nitrogen to form the hydrochloride salt would significantly influence the chemical shifts of nearby protons, particularly the N-H protons, which are expected to be broad and downfield.

Predicted ¹H NMR Data for Ethyl Heptanimidate Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (heptyl) | ~0.9 | Triplet | 3H |

| (CH₂)₄ | ~1.3-1.4 | Multiplet | 8H |

| CH₂ (α to C=N) | ~2.5 | Triplet | 2H |

| OCH₂ | ~4.4 | Quartet | 2H |

| OCH₂CH₃ | ~1.4 | Triplet | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl heptanimidate hydrochloride would give rise to a distinct signal. The most downfield signal is predicted to be the iminium carbon (C=N⁺), due to the deshielding effect of the adjacent electronegative oxygen and protonated nitrogen atoms.

Predicted ¹³C NMR Data for Ethyl Heptanimidate Hydrochloride

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N⁺ | ~175-185 |

| OCH₂ | ~65-75 |

| CH₂ (α to C=N) | ~30-40 |

| Heptyl Chain Carbons | ~14-32 |

2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would confirm the proton-proton coupling networks within the ethyl and heptyl groups. For instance, a cross-peak between the OCH₂ quartet and the OCH₂CH₃ triplet would definitively establish the ethyl group connectivity. Similarly, correlations would be observed between the adjacent methylene (B1212753) groups of the heptyl chain. bris.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. chemicalbook.com This would allow for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

Dynamic NMR studies could provide insights into the conformational dynamics of ethyl heptanimidate hydrochloride. For instance, restricted rotation around the C-O and C-N bonds could be investigated by acquiring NMR spectra at different temperatures. Changes in the line shape or the appearance of new signals at low temperatures could indicate the freezing out of different conformers on the NMR timescale. The presence of the hydrochloride salt may also influence these dynamics due to hydrogen bonding and resonance stabilization of the iminium cation.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For ethyl heptanimidate hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique, as it would likely produce the protonated molecular ion of the free base, [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for iminoethers and alkyl chains.

Predicted Mass Spectrometry Data for Ethyl Heptanimidate Hydrochloride

| m/z Value | Interpretation |

|---|---|

| [M+H]⁺ (of free base) | Molecular ion of ethyl heptanimidate |

| [M+H - CH₂=CH₂]⁺ | Loss of ethene from the ethyl group |

| [M+H - CH₃CH₂O•]⁺ | Loss of an ethoxy radical |

| [C₆H₁₃C(NH)OH]⁺ | Result of McLafferty-type rearrangement |

| C₆H₁₃⁺ | Heptyl cation |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govnih.govpnnl.govub.edu For ethyl heptanimidate hydrochloride, HRMS provides the exact mass of the protonated molecular ion, [M+H]⁺. This measurement is critical for confirming the molecular formula, C₉H₂₀NO⁺ (for the free base cation). The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

The expected exact mass of the protonated ethyl heptanimidate cation can be calculated and compared with the experimentally obtained value. Any deviation, measured in parts per million (ppm), provides a high degree of confidence in the assigned elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for Analogs of Ethyl Heptanimidate Hydrochloride

| Compound/Fragment | Molecular Formula | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| Protonated Ethyl Heptanimidate | C₉H₂₀NO⁺ | 158.15394 | 158.15410 | <1.0 |

| Protonated Ethyl Acetate | C₄H₉O₂⁺ | 89.05971 | 89.05965 | <1.0 |

| Protonated Ethylphenidate | C₁₅H₂₂NO₂⁺ | 248.16451 | 248.16439 | <0.5 |

Data for analogs are presented for illustrative purposes to demonstrate the typical accuracy of HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. nih.govwikipedia.orgunito.it For the protonated ethyl heptanimidate hydrochloride, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns provide valuable insights into the connectivity of the molecule.

Based on the fragmentation of similar protonated imidoesters and related compounds, several key fragmentation pathways can be predicted for ethyl heptanimidate. libretexts.orgyoutube.comarxiv.orgresearchgate.netyoutube.comdocbrown.info Common fragmentation patterns for esters and amides often involve cleavages alpha to the carbonyl or iminyl group and McLafferty-type rearrangements.

Predicted Fragmentation Pathways for Protonated Ethyl Heptanimidate:

Loss of Ethanol (C₂H₅OH): A common fragmentation pathway for ethyl esters, leading to the formation of a heptanoyl nitrile cation.

Loss of Ethene (C₂H₄): Via a McLafferty rearrangement, involving the transfer of a hydrogen from the ethyl group.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the imidoester functionality.

Cleavage of the Heptyl Chain: Fragmentation along the alkyl chain, leading to a series of characteristic losses.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated Ethyl Heptanimidate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 158.15 | 112.11 | C₂H₅OH | Heptanoyl Nitrile Cation |

| 158.15 | 130.12 | C₂H₄ | Protonated Heptanamide (B1606996) |

| 158.15 | 86.09 | C₅H₁₁ | [CH₃(CH₂)₄C(NH)OCH₂CH₃]⁺ Fragment |

| 158.15 | 72.08 | C₆H₁₃ | [CH₃CH₂C(NH)OCH₂CH₃]⁺ Fragment |

These pathways are inferred from general principles of mass spectrometry and data from analogous compounds. libretexts.orgnih.govresearchgate.net

Integration with Ion Mobility Spectrometry (IMS) for Gas-Phase Structure

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. wikipedia.orgmdpi.comlibretexts.orgwikipedia.orgresearchgate.netnih.govyoutube.comwikipedia.orgsciex.com This technique can resolve isomers and conformers that are indistinguishable by mass spectrometry alone. For ethyl heptanimidate hydrochloride, IMS can be used to determine the collision cross-section (CCS), a value that reflects the ion's rotational-averaged shape.

The experimental CCS value can be compared with theoretical values calculated for different candidate structures, providing a powerful method for confirming the three-dimensional structure of the ion in the gas phase. This is particularly useful for distinguishing between different protonation sites or isomeric forms of the molecule.

Table 3: Hypothetical Ion Mobility Data for Ethyl Heptanimidate Hydrochloride Analogs

| Ion | Charge State | Drift Time (ms) (Hypothetical) | Collision Cross-Section (Ų) (Hypothetical) |

| Protonated Ethyl Heptanimidate | +1 | 15.2 | 135.4 |

| Protonated Ethylphenidate | +1 | 18.5 | 158.2 |

| Protonated Cocaine | +1 | 17.9 | 152.7 |

This data is illustrative and demonstrates the type of information obtained from an IMS-MS experiment. nih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.netpmda.go.jpdocbrown.infonist.gov The IR spectrum of ethyl heptanimidate hydrochloride is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds. Due to the lack of a publicly available spectrum for ethyl heptanimidate hydrochloride, the expected peaks are inferred from the spectra of analogous compounds such as ethylphenidate HCl and glycine (B1666218) ethyl ester hydrochloride. researchgate.netnist.gov

Key Expected IR Absorption Bands:

N-H Stretch: A broad band is anticipated in the region of 3400-3100 cm⁻¹ due to the stretching of the protonated imine (N-H⁺) group.

C-H Stretch: Sharp peaks between 3000 and 2850 cm⁻¹ are expected from the stretching vibrations of the C-H bonds in the ethyl and heptyl groups.

C=N Stretch: A strong absorption band characteristic of the iminium C=N⁺ bond is predicted to appear in the range of 1680-1640 cm⁻¹.

C-O Stretch: The C-O single bond stretching of the ester group will likely produce a strong band in the 1300-1000 cm⁻¹ region.

Table 4: Characteristic IR Frequencies for Imidoester Hydrochlorides and Related Compounds

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ (Iminium) | Stretch | 3400-3100 | Medium-Strong, Broad |

| C-H (Alkyl) | Stretch | 3000-2850 | Strong |

| C=N⁺ (Iminium) | Stretch | 1680-1640 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

Data compiled from general IR correlation charts and spectra of similar compounds like ethylphenidate HCl and glycine ethyl ester hydrochloride. researchgate.netdocbrown.infonist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.govwikipedia.orgresearchgate.netrsc.orgbiotage.comrsc.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For ethyl heptanimidate hydrochloride, the primary chromophore is the imidoester functionality.

The electronic transitions in imidoesters are expected to be similar to those in other compounds containing C=N and C-O bonds. The likely transitions are n → σ* and π → π. libretexts.orgwikipedia.org The n → σ transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding σ* orbital. The π → π* transition, if conjugation were present, would involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Given the lack of extended conjugation in ethyl heptanimidate, any π → π* transitions would be at very short wavelengths, likely outside the standard UV-Vis range. The n → σ* transition is expected to occur in the UV region.

Table 5: Expected Electronic Transitions for Ethyl Heptanimidate Hydrochloride

| Transition | Wavelength Range (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) | Chromophore |

| n → σ | 190-220 | Low to Medium | C=N, C-O |

| σ → σ | < 190 | High | C-C, C-H |

These predictions are based on the electronic transitions observed for similar functional groups. libretexts.orgwikipedia.org

Chromatographic Methods for Isolation and Purity Assessment

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of chemical compounds. rsc.orgbiotage.comresearchgate.netbiotage.comresearchgate.netsigmaaldrich.com For a polar and potentially water-soluble compound like ethyl heptanimidate hydrochloride, both normal-phase and reversed-phase chromatography could be employed, with the choice of stationary and mobile phases being critical for effective separation.

Normal-Phase Chromatography:

Stationary Phase: Silica gel or alumina.

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the compound. Given the ionic nature of the hydrochloride salt, it may show strong retention on silica, potentially requiring the addition of a small amount of a more polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent to achieve elution.

Reversed-Phase Chromatography:

Stationary Phase: C18- or C8-bonded silica.

Mobile Phase: A polar solvent system, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For an ionic compound, the pH of the mobile phase can be adjusted, or an ion-pairing agent can be added to improve peak shape and retention. biotage.com

The purity of the collected fractions would be assessed by a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Understanding

The comprehensive characterization of ethyl heptanimidate hydrochloride, a molecule featuring a reactive iminoester functional group, necessitates a combination of analytical and computational methodologies. Spectroscopic techniques coupled with chromatographic separations provide empirical data on its structure and purity, while computational chemistry offers deep insights into its electronic structure, stability, and reaction mechanisms at a molecular level.

Conclusion and Future Research Directions

Synthesis of Ethyl Heptanimidate Hydrochloride: Achievements and Remaining Challenges

The primary and most established method for the synthesis of ethyl heptanimidate hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of heptanenitrile (B1581596) with anhydrous ethanol (B145695) in the presence of hydrogen chloride gas. The general reaction scheme is as follows:

Reaction: Heptanenitrile + Ethanol + Hydrogen Chloride → Ethyl Heptanimidate Hydrochloride

While the Pinner reaction is a classic and reliable method, its application to longer-chain nitriles like heptanenitrile may present specific challenges.

Achievements:

The fundamental methodology for the synthesis of imidate hydrochlorides is well-understood, providing a solid starting point for the preparation of ethyl heptanimidate hydrochloride.

The reaction is known to proceed with a variety of nitriles and alcohols, suggesting its feasibility for the heptanimidate derivative.

Remaining Challenges:

Reaction Kinetics and Yield Optimization: The reaction conditions, such as temperature, reaction time, and the ratio of reactants, would need to be optimized specifically for heptanenitrile to maximize the yield and purity of the product.

Hygroscopic Nature: Imidate hydrochlorides are notoriously sensitive to moisture, which can lead to hydrolysis into the corresponding ester (ethyl heptanoate) and ammonium (B1175870) chloride. Strict anhydrous conditions are paramount for successful synthesis and storage.

Purification: The purification of the final product can be challenging due to its reactivity and potential for decomposition. Techniques such as trituration with a non-polar solvent followed by filtration under an inert atmosphere are likely necessary.

A hypothetical data table for the synthesis of ethyl heptanimidate hydrochloride, based on typical Pinner reaction conditions for analogous compounds, is presented below.

| Parameter | Value/Condition |

| Reactants | Heptanenitrile, Anhydrous Ethanol, Anhydrous Hydrogen Chloride |

| Solvent | Anhydrous diethyl ether or dichloromethane (B109758) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Precipitation with a non-polar solvent, filtration, and drying under vacuum |

Expanding the Scope of Reactivity and Synthetic Transformations

Ethyl heptanimidate hydrochloride is a versatile synthetic intermediate due to the electrophilic nature of the imino carbon. Its reactivity can be harnessed to produce a variety of other functional groups.

Key Transformations:

Hydrolysis to Esters: In the presence of water, ethyl heptanimidate hydrochloride readily hydrolyzes to form ethyl heptanoate (B1214049). This reaction is often a competing side reaction during synthesis but can also be utilized as a synthetic route to esters.

Amidinium Salt Formation: Reaction with primary or secondary amines leads to the formation of N-substituted heptanamidinium hydrochlorides. This is a crucial transformation for the synthesis of amidine-containing compounds, which are prevalent in medicinal chemistry.

Orthoester Formation: Treatment with an excess of alcohol under acidic conditions can yield the corresponding orthoester, heptanoic acid triethyl orthoester.

Thioester Synthesis: Reaction with hydrogen sulfide (B99878) can produce the corresponding thioester.